molecular formula C18H20N2O2 B5914652 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone

3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5914652
M. Wt: 296.4 g/mol
InChI Key: BCZTZXHNODXJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as MPQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPQ belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to act on the GABAergic system in the brain. 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons, in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its relatively simple synthesis method. 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is also relatively stable and can be stored for extended periods of time. However, one limitation of using 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone. One area of interest is its potential use in the treatment of anxiety and depression in humans. Further studies are needed to determine the safety and efficacy of 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone in humans. Another potential direction for research is the development of new quinazolinone derivatives with improved pharmacological properties. Finally, 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone may have potential applications in the field of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, and further studies are needed to explore its potential therapeutic effects in these conditions.

Synthesis Methods

The synthesis of 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one with 3-chloropropyl methyl ether in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone.

Scientific Research Applications

3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-(3-methoxypropyl)-2-phenyl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-13-7-12-20-17(14-8-3-2-4-9-14)19-16-11-6-5-10-15(16)18(20)21/h2-6,8-11,17,19H,7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZTZXHNODXJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxypropyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one

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